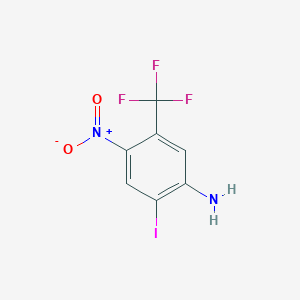

2-Iodo-4-nitro-5-(trifluoromethyl)aniline

Description

It is synthesized via iodination of 5-amino-2-nitrobenzotrifluoride using N-iodosuccinimide (NIS) and p-toluenesulfonic acid in a THF/methanol solvent system, achieving a 91% yield . This compound serves as a critical intermediate in synthesizing Selective Androgen Receptor Modulators (SARMs), as demonstrated by its conversion to methoxy-substituted derivatives under copper-catalyzed conditions . Its structure features an iodine atom at position 2, a nitro group at position 4, and a trifluoromethyl group at position 5, creating a sterically hindered and electron-deficient aromatic system that influences reactivity and pharmacological activity.

Propriétés

IUPAC Name |

2-iodo-4-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-5(12)4(11)2-6(3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFWKVXKKCOJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)I)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252852 | |

| Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852569-37-0 | |

| Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852569-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline typically involves a multi-step process. One common method starts with the nitration of 2-iodo-5-(trifluoromethyl)aniline to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction can be represented as follows:

2-Iodo-5-(trifluoromethyl)aniline+HNO3+H2SO4→this compound+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Iodo-4-nitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are used.

Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 2-amino-4-iodo-5-(trifluoromethyl)aniline.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Iodo-4-nitro-5-(trifluoromethyl)aniline is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can participate in redox reactions, while the iodine atom can be involved in halogen bonding interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Chloro-Substituted Derivatives

- 4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS RN 167415-22-7):

- 5-Chloro-2-nitro-4-(trifluoromethyl)aniline :

Fluoro-Substituted Derivatives

- 2-Fluoro-5-(trifluoromethyl)aniline (CAS RN 535-52-4):

- 4-Fluoro-2-nitroaniline (CAS RN 364-71-6):

Iodo-Substituted Derivatives

- 4-Amino-3-iodobenzotrifluoride (CAS RN 163444-17-5): Molecular formula: C₇H₅F₃IN (MW 293.02 g/mol). Structural isomer with iodine at position 3. Lower steric hindrance at the amino group may enhance reactivity in cross-coupling reactions .

Nitro-Substituted Analogs

- 3-Nitro-5-(trifluoromethyl)aniline (CAS RN 401-94-5): Molecular formula: C₇H₅F₃N₂O₂ (MW 206.12 g/mol).

- 4-Nitro-2-(trifluoromethyl)aniline (CAS RN 121-01-7):

Functionalized Derivatives

- 2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (CAS RN 565166-66-7): Molecular formula: C₁₅H₁₄F₃NO₂ (MW 297.28 g/mol). Incorporates an ethoxyphenoxy group, enhancing solubility in non-polar solvents but reducing electrophilic reactivity .

Comparative Analysis Table

Key Findings

Electronic and Steric Effects : The iodine atom in this compound increases polarizability and steric hindrance compared to fluoro or chloro analogs, making it suitable for heavy-atom-mediated reactions (e.g., Ullmann coupling) .

Pharmacological Relevance : The trifluoromethyl-nitro-iodo substitution pattern is unique to SARM precursors, enhancing binding affinity to androgen receptors through optimized steric and electronic interactions .

Activité Biologique

2-Iodo-4-nitro-5-(trifluoromethyl)aniline, with the molecular formula and a molecular weight of 332.02 g/mol, is a halogenated aromatic amine that has garnered attention in various fields, particularly in organic synthesis and proteomics research. This compound features an iodine atom, a nitro group, and a trifluoromethyl group attached to an aniline core, which significantly influences its biological activity and interactions.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as a biochemical probe in proteomics research. Its unique structural features enhance its potential interactions with various biological targets, including enzymes and receptors.

The trifluoromethyl group enhances the compound's lipophilicity, which can influence its bioavailability and interaction with lipid membranes. This property is crucial for modulating enzyme activities or receptor interactions. The specific mechanism of action remains under investigation, but it is believed that the compound's interactions can lead to alterations in biochemical pathways, potentially impacting cellular functions.

Structure-Activity Relationships (SAR)

Research indicates that the substitution pattern on the aniline core plays a significant role in determining the compound's biological efficacy. For instance, studies have shown that variations in substituents can lead to differing levels of antiplasmodial activity against Plasmodium falciparum, the malaria-causing parasite.

| Compound | IC50 (µM) | Selectivity Index (S.I.) | Comments |

|---|---|---|---|

| This compound | TBD | TBD | Potential for further study |

| Compound A | 0.4134 | 316.9 | Good antiplasmodial activity |

| Compound B | 1.012–1.146 | 127.1–62.93 | Moderate activity |

Case Studies

Several case studies have highlighted the biological potential of derivatives of this compound:

- Antiplasmodial Activity : In vitro studies demonstrated that certain derivatives exhibited significant antiplasmodial activity against various strains of P. falciparum. The structure-activity relationship revealed that bulky substituents on the aniline ring could enhance activity while maintaining low cytotoxicity levels.

- Enzyme Interaction Studies : Research has focused on how this compound interacts with specific enzymes involved in metabolic pathways. The presence of fluorinated groups often increases binding affinity due to enhanced hydrophobic interactions.

Applications

The applications of this compound extend beyond basic research into practical uses in agrochemicals and pharmaceuticals:

- Agrochemical Intermediates : The compound serves as a key intermediate in synthesizing various agrochemicals, particularly those containing trifluoromethylpyridines.

- Pharmaceutical Development : As a biochemical probe, it aids in studying molecular interactions within biological systems, which is essential for developing new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.